5-Methoxy-3-(trifluoromethyl)pyridazine
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Overview
Description
5-Methoxy-3-(trifluoromethyl)pyridazine is a chemical compound characterized by a pyridazine ring substituted with a methoxy group at the 5-position and a trifluoromethyl group at the 3-position. This compound is part of the pyridazine family, which are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(trifluoromethyl)pyridazine typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyridazine ring can be functionalized with a trifluoromethyl group using reagents like trifluoromethyl iodide, followed by methoxylation using methanol in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkyl halides) are often employed.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of amines or alcohols.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-3-(trifluoromethyl)pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methoxy-3-(trifluoromethyl)pyridazine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
5-Methoxy-3-(trifluoromethyl)pyridazine is similar to other pyridazine derivatives, but its unique combination of methoxy and trifluoromethyl groups sets it apart. Other similar compounds include:
3-Methoxy-5-(trifluoromethyl)aniline: This compound differs by having an aniline group instead of a pyridazine ring.
3-Methoxy-5-(trifluoromethyl)phenylboronic acid: This compound contains a boronic acid group, which gives it different chemical properties.
Biological Activity
5-Methoxy-3-(trifluoromethyl)pyridazine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the current literature on its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula: C7H6F3N3O
- Molecular Weight: 201.14 g/mol
This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms such as increasing lipophilicity and modifying electronic properties.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research has indicated that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest: Studies have shown that certain pyridazines induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells such as T-47D and MDA-MB-231. For example, specific derivatives were observed to increase the percentage of cells in the G2/M phase significantly while also elevating sub-G1 populations indicative of apoptosis .
- Apoptosis Induction: Flow cytometric analysis revealed that treatment with these compounds resulted in a marked increase in Annexin V positive cells, indicating early and late apoptotic phases. In particular, derivatives demonstrated an increase in apoptotic rates from control levels to significantly higher percentages post-treatment .
The mechanisms underlying the anticancer effects of this compound may involve:
- Inhibition of CDK2: In silico studies suggest that this compound may target cyclin-dependent kinase 2 (CDK2), a crucial regulator of cell cycle progression. This inhibition could explain the observed cell cycle arrest and subsequent apoptosis .
- Mitochondrial Pathway Activation: Some studies on related compounds have indicated that they may activate mitochondrial apoptotic pathways by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, leading to caspase activation and cell death .
Case Studies and Research Findings
Properties
IUPAC Name |
5-methoxy-3-(trifluoromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-12-4-2-5(6(7,8)9)11-10-3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVQVQVAEDHCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.